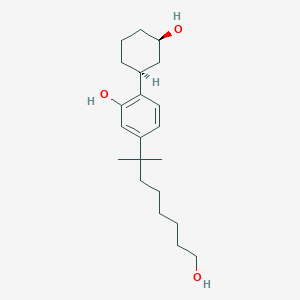

(+/-)-CP 47,497-C7-Hydroxy metabolite

説明

(+/-)-CP 47,497-C7-Hydroxy metabolite is a synthetic cannabinoid receptor agonist, first synthesized in the early 1990s. It is a derivative of the well-known cannabinoid CP 47,497 and is structurally similar to the natural cannabinoids found in Cannabis sativa. In the past two decades, (+/-)-CP 47,497-C7-Hydroxy metabolite has been extensively studied and used in scientific research.

科学的研究の応用

In Vitro Metabolism and Detection as a Drug Abuse Indicator : CP 47,497, a potent cannabinoid receptor type 1 agonist and the main active ingredient in the herbal mixture “Spice,” undergoes metabolism in human liver microsomes. This study identified eight metabolites, including mono-oxygenated and mono-hydroxylated metabolites. These metabolites are essential for confirming the presence of CP 47,497 in biological samples, making them excellent indicators of “Spice” drug abuse (Jin, Lee, In, & Yoo, 2013).

Cannabimimetic Activity and Behavioral Effects : CP-47,497 has been characterized as a cannabimimetic agent with greater potency than delta 9-tetrahydrocannabinol (delta 9-THC). It exerts analgesic, motor depressant, anticonvulsant, and hypothermic effects, and shares stimulus properties with delta 9-THC in drug discrimination studies in rats (Weissman, Milne, & Melvin, 1982).

Identification and Quantification in Biological Samples : A liquid chromatography-tandem mass spectrometry method has been developed for the quantitation of CP-47,497 in mouse brain. This method aids in detecting and quantifying synthetic cannabinoids in biological samples, which is crucial for understanding their pharmacological effects and potential for abuse (Samano, Poklis, Lichtman, & Poklis, 2014).

Conformational Analysis for Pharmacological Activity : A study using NMR and computational approaches analyzed the conformational properties of CP-47,497. Understanding the conformational features of nonclassical cannabinoid analogs like CP-47,497 is essential for developing drugs with specific pharmacological activities (Xie, Yang, Melvin, & Makriyannis, 1994).

Toxicological Properties and Chromosomal Damage : An investigation into the toxicological properties of cannabicyclohexanol (CP-47,497-C8) revealed that while it has weak cytotoxic properties, it may cause chromosomal damage, indicating potential adverse effects in users (Koller, Auwärter, Grummt, Moosmann, Mišík, & Knasmüller, 2014).

Pharmacology of Analogs : Research on 1-methoxy analogs of CP-47,497 provided insights into their affinities for cannabinoid receptors, contributing to the understanding of structure-activity relationships in the development of cannabinoid-based therapeutics (Huffman, Hepburn, Reggio, Hurst, Wiley, & Martin, 2010).

特性

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(8-hydroxy-2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-21(2,12-5-3-4-6-13-22)17-10-11-19(20(24)15-17)16-8-7-9-18(23)14-16/h10-11,15-16,18,22-24H,3-9,12-14H2,1-2H3/t16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDBRQAUSFGKDW-FUHWJXTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCCCO)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCCCCCO)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017847 | |

| Record name | (+/-)CP-47,497-C7-hydroxy metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(8-hydroxy-2-methyloctan-2-yl)phenol | |

CAS RN |

1554485-44-7 | |

| Record name | (+/-)CP-47,497-C7-hydroxy metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)

![6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one](/img/structure/B593983.png)